

Application Notes and Protocols: Preparation of a Sodium 5-Hydroxyhexanoate Analytical Standard

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Compound of Interest

Compound Name: sodium;5-hydroxyhexanoate

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Abstract

This document provides a comprehensive guide for the preparation, purification, and characterization of a sodium 5-hydroxyhexanoate analytical standard. The protocols detailed herein are designed for researchers, scientists, and drug development professionals requiring a well-characterized reference material for quantitative analysis and quality control. This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating system for producing a high-purity analytical standard. All methodologies are supported by authoritative sources to ensure scientific integrity.

Introduction

Sodium 5-hydroxyhexanoate is the sodium salt of 5-hydroxyhexanoic acid, a medium-chain fatty acid.[1] Its relevance spans various fields, including its role as a human urinary metabolite and its connection to the synthesis of biodegradable polymers like polyhydroxyalkanoates (PHAs).[1][2][3] Accurate quantification of sodium 5-hydroxyhexanoate in biological matrices or as a component in materials necessitates a highly pure and well-characterized analytical standard.

The establishment of a reliable analytical standard is the cornerstone of any quantitative analytical method.[4] It serves as the primary reference point for instrument calibration and method validation, directly impacting the accuracy, precision, and reproducibility of experimental results.[4] This application note details the necessary steps to synthesize, purify, and rigorously characterize sodium 5-hydroxyhexanoate to a level suitable for its use as an analytical standard, in alignment with principles outlined by organizations such as the United States Pharmacopeia (USP).[5]

Materials and Equipment

Reagents and Solvents

Reagent/Solvent	Grade	Supplier
ϵ -Caprolactone	$\geq 99\%$	Sigma-Aldrich
Sodium Hydroxide	ACS Reagent Grade	Fisher Scientific
Ethanol	200 Proof, USP Grade	Decon Labs
Diethyl Ether	ACS Grade, Anhydrous	Fisher Scientific
Sodium Bicarbonate	ACS Reagent Grade	EMD Millipore
Anhydrous Magnesium Sulfate	ACS Reagent Grade	Acros Organics
Deuterium Oxide (D ₂ O)	99.9 atom % D	Cambridge Isotope Laboratories
HPLC Grade Water	MilliporeSigma	
HPLC Grade Acetonitrile	Fisher Scientific	
Phosphoric Acid	85%, ACS Grade	J.T. Baker

Equipment

Equipment	Specification
Magnetic Stirrer with Hotplate	
Round-bottom flasks and condensers	
Rotary Evaporator	
Separatory Funnel	
Vacuum Filtration Apparatus	
High-Resolution Balance	(± 0.0001 g)
pH meter	
Nuclear Magnetic Resonance (NMR) Spectrometer	400 MHz or higher
High-Performance Liquid Chromatograph (HPLC) with UV detector	
Mass Spectrometer (MS) with Electrospray Ionization (ESI)	
Lyophilizer (Freeze-dryer)	

Synthesis and Purification of Sodium 5-Hydroxyhexanoate

The synthesis of sodium 5-hydroxyhexanoate is achieved through the base-catalyzed hydrolysis of ϵ -caprolactone. This method is efficient and yields the desired product with subsequent neutralization.[2]

Synthesis Protocol

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of ϵ -caprolactone in 100 mL of ethanol.
- **Hydrolysis:** While stirring, slowly add a solution of 4.0 g of sodium hydroxide dissolved in 50 mL of ethanol. The addition should be done cautiously to control any exothermic reaction.

- **Reflux:** Heat the reaction mixture to reflux and maintain for 2 hours to ensure complete hydrolysis of the lactone.
- **Cooling and Neutralization:** Allow the reaction mixture to cool to room temperature. The resulting solution contains sodium 5-hydroxyhexanoate.
- **Solvent Removal:** Remove the ethanol using a rotary evaporator.
- **Work-up:** Dissolve the residue in 100 mL of deionized water.

Purification Protocol

Purification is critical to remove unreacted starting materials, by-products, and excess salts. A salting-out extraction method followed by recrystallization is employed to achieve high purity.^[6]

- **Extraction:** Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted ϵ -caprolactone. Discard the organic layers.
- **Crystallization:** Concentrate the aqueous layer on a rotary evaporator until a precipitate begins to form. Cool the solution in an ice bath to promote further crystallization.
- **Isolation:** Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
- **Drying:** Dry the purified sodium 5-hydroxyhexanoate under vacuum at 40°C for 16-20 hours to remove residual solvents.^[6]

Characterization and Purity Assessment

A multi-faceted analytical approach is essential to confirm the identity and purity of the prepared standard. This involves spectroscopic and chromatographic techniques.

Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure determination.

4.1.1. ¹H NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the purified sodium 5-hydroxyhexanoate in 0.75 mL of deuterium oxide (D₂O).
- Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.
- Data Analysis: Process the spectrum and assign the proton signals. The expected chemical shifts (δ) and multiplicities are detailed in the table below. The broad singlet for the OH proton is characteristic and its chemical shift can vary.[7]

Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity	Integration
-CH ₃	~1.1	Doublet	3H
-CH ₂ - (at C3)	~1.4-1.5	Multiplet	2H
-CH ₂ - (at C4)	~1.5-1.6	Multiplet	2H
-CH ₂ - (at C2)	~2.2	Triplet	2H
-CH- (at C5)	~3.7-3.8	Multiplet	1H
-OH	Variable	Broad Singlet	1H

Note: The absence of a signal around δ 4.2 ppm (characteristic of the -OCH₂- group in ε-caprolactone) indicates complete hydrolysis.

4.1.2. ¹³C NMR Spectroscopy Protocol

- Sample Preparation: Use the same sample prepared for ¹H NMR.
- Data Acquisition: Acquire the ¹³C NMR spectrum.
- Data Analysis: Assign the carbon signals.

Carbon Assignment	Expected Chemical Shift (ppm)
-CH ₃	~23
-CH ₂ - (at C3)	~25
-CH ₂ - (at C4)	~38
-CH ₂ - (at C2)	~39
-CH- (at C5)	~67
-COO ⁻	~180

Molecular Weight Confirmation via Mass Spectrometry

Mass spectrometry (MS) provides confirmation of the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this ionic compound.[2]

4.2.1. ESI-MS Protocol

- **Sample Preparation:** Prepare a dilute solution of the sodium 5-hydroxyhexanoate in a 50:50 mixture of HPLC grade water and acetonitrile.
- **Data Acquisition:** Infuse the sample into the ESI source in both positive and negative ion modes.
- **Data Analysis:** In positive ion mode, the molecular ion should be observed as the sodium adduct $[M+Na]^+$. In negative ion mode, the deprotonated molecule $[M-H]^-$ should be detected. Fragmentation patterns can reveal the loss of water (18 Da) and carbon dioxide (44 Da).[2]

Ion	Expected m/z
$[C_6H_{11}O_3]^-$	131.07
$[C_6H_{11}NaO_3 + Na]^+$	177.05

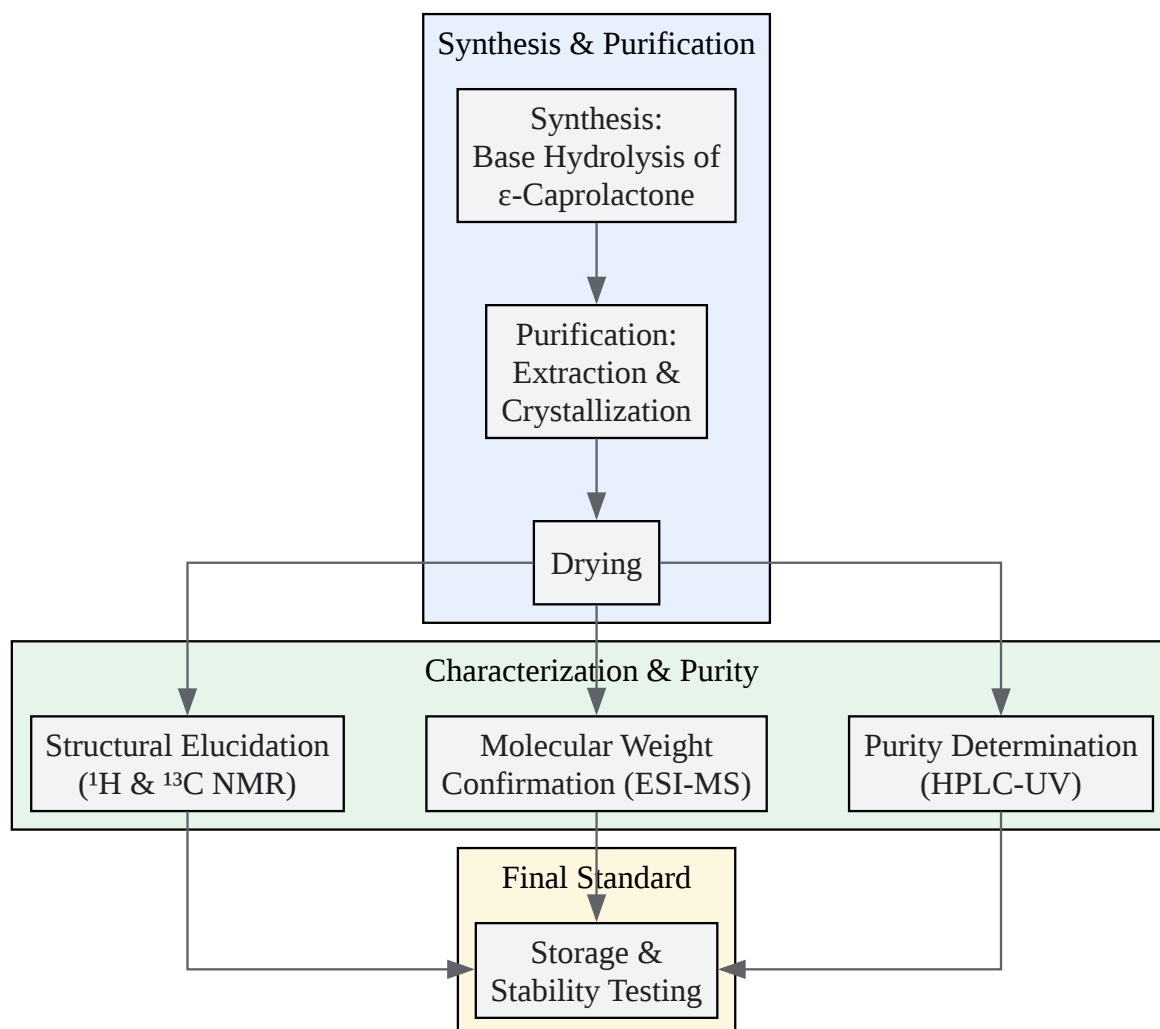
Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the analytical standard.[8] Given the polar nature of the analyte, reversed-phase chromatography with an aqueous mobile phase is suitable.[9]

4.3.1. HPLC Protocol

- Chromatographic Conditions:
 - Column: C18 column (e.g., 4.6 x 250 mm, 5 μ m).[10]
 - Mobile Phase: Isocratic elution with a mobile phase of 20 mM potassium phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile (95:5 v/v).[10]
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection: UV at 210 nm.
 - Injection Volume: 10 μ L.
- Standard and Sample Preparation:
 - Prepare a stock solution of the purified sodium 5-hydroxyhexanoate in HPLC grade water at a concentration of 1 mg/mL.
 - Prepare a series of dilutions for linearity assessment.
- Data Analysis:
 - Inject the standard solution and determine the retention time of the main peak.
 - Calculate the purity of the standard by the area percent method, assuming all impurities have a similar response factor at 210 nm.

Workflow for Analytical Standard Preparation



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Caption: Workflow for Sodium 5-Hydroxyhexanoate Analytical Standard Preparation.

Storage and Stability

Proper storage is crucial to maintain the integrity and purity of the analytical standard over time.

- **Storage Conditions:** The purified sodium 5-hydroxyhexanoate should be stored in a tightly sealed container, protected from moisture and light, at a controlled room temperature or refrigerated (2-8 °C).[11]

- Stability Testing: A long-term stability testing program should be established to determine the retest period or shelf life of the standard.[11][12] This involves periodic re-analysis of the standard using the validated HPLC method to monitor for any degradation.[13][14]

Conclusion

This application note provides a detailed and scientifically grounded framework for the preparation of a high-purity sodium 5-hydroxyhexanoate analytical standard. By following these protocols, researchers and scientists can confidently produce a well-characterized reference material that will ensure the accuracy and reliability of their analytical measurements. The combination of synthesis, purification, and comprehensive characterization using orthogonal analytical techniques provides a self-validating system for the establishment of this critical analytical reagent.

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